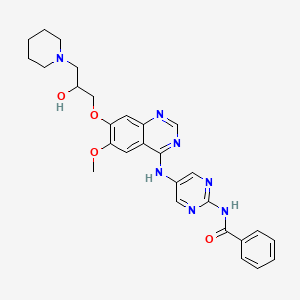

INH-13

Description

Contextualization of Chemical Compound Research in Biomedical Science

Chemical compound research in biomedical science involves the synthesis, isolation, and study of molecules to understand their interactions with biological systems. This can range from investigating fundamental biochemical pathways to identifying compounds with potential therapeutic applications. The process often begins with the identification of a biological target implicated in a disease state, followed by the search for compounds that can modulate the activity of this target.

Rationale for Investigating Specific Chemical Entities as Research Probes or Potential Therapeutic Modulators

Specific chemical entities are investigated for their potential to act as research probes or therapeutic modulators based on their predicted or observed interactions with biological targets. Research probes are compounds used to perturb biological systems in a controlled manner, helping scientists to elucidate the function of genes, proteins, or pathways. Potential therapeutic modulators, on the other hand, are investigated for their ability to ameliorate disease conditions by modulating the activity of specific biological targets. The rationale for investigating a particular compound often stems from high-throughput screening efforts, structure-activity relationship (SAR) studies, or rational design based on known biological mechanisms.

In the case of INH-13, research has focused on its potential as an inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play critical roles in regulating mitosis, and their aberrant activity is often associated with cancer. wikipedia.org Investigating compounds like INH-13 that can modulate Aurora kinase activity is therefore relevant to cancer research and the potential development of targeted therapies.

Conceptual Frameworks in Early-Stage Chemical Compound Discovery and Development

Early-stage chemical compound discovery and development involve several key conceptual frameworks. These include target identification and validation, compound library screening, hit identification and validation, lead identification and optimization, and preclinical characterization. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are frequently employed in these early stages to understand the relationship between a compound's chemical structure and its biological activity, guiding the design and selection of compounds for further investigation. wikipedia.org This helps prioritize compounds with a higher likelihood of success and provides insights into the molecular features necessary for desired biological activity.

INH-13, identified as an Aurora inhibitor, fits within these early-stage frameworks as a chemical entity being investigated for its biological activity against a specific target. wikipedia.org

Detailed Research Findings

Research into INH-13 has included studies investigating its activity as an Aurora inhibitor. A study utilizing Quantitative Structure-Activity Relationship (QSAR) modeling explored Aurora-B inhibitors and included INH-13 in its analysis. wikipedia.org QSAR studies aim to build predictive models that correlate structural features of compounds with their biological activity, which can inform the design of new, more potent, or more selective compounds. The inclusion of INH-13 in such a study indicates its relevance as a compound of interest in the investigation of Aurora kinase inhibition. wikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C28H31N7O4 |

|---|---|

Molecular Weight |

529.6 g/mol |

IUPAC Name |

N-[5-[[7-(2-hydroxy-3-piperidin-1-ylpropoxy)-6-methoxyquinazolin-4-yl]amino]pyrimidin-2-yl]benzamide |

InChI |

InChI=1S/C28H31N7O4/c1-38-24-12-22-23(13-25(24)39-17-21(36)16-35-10-6-3-7-11-35)31-18-32-26(22)33-20-14-29-28(30-15-20)34-27(37)19-8-4-2-5-9-19/h2,4-5,8-9,12-15,18,21,36H,3,6-7,10-11,16-17H2,1H3,(H,31,32,33)(H,29,30,34,37) |

InChI Key |

WHHFZOIADLFZRX-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=C(N=C3)NC(=O)C4=CC=CC=C4)OCC(CN5CCCCC5)O |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=C(N=C3)NC(=O)C4=CC=CC=C4)OCC(CN5CCCCC5)O |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

INH13; INH 13; INH-13. |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Investigational Compounds

Historical Trajectories and Modern Developments in Chemical Synthesis Relevant to Complex Chemical Scaffolds

The synthesis of complex heterocyclic scaffolds, such as the one forming the core of INH-13, has a rich history rooted in the development of fundamental organic reactions. Early approaches to similar structures often relied on classical condensation and cyclization reactions, which, while foundational, frequently suffered from limitations in scope, yield, and stereocontrol. The evolution of synthetic chemistry has introduced a new era of efficiency and precision. The advent of transition-metal-catalyzed cross-coupling reactions, for instance, has revolutionized the construction of intricate molecular architectures. Methodologies such as Suzuki, Heck, and Buchwald-Hartwig couplings have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecules with a high degree of control and predictability. Furthermore, modern advancements in areas like C-H activation, photoredox catalysis, and flow chemistry are continuously pushing the boundaries of what is synthetically achievable, offering more sustainable and efficient routes to complex drug-like molecules.

Contemporary Synthetic Methodologies for the Core Chemical Skeleton of the Investigational Compound

The core chemical skeleton of INH-13, a substituted quinazoline (B50416) ring system, is a prevalent motif in medicinal chemistry. Contemporary synthetic approaches to this scaffold are diverse and have been refined to allow for the introduction of various substituents with high regioselectivity.

Exploration of Novel Reaction Pathways and Mechanistic Insights in Organic Synthesis

Recent research has focused on the development of novel reaction pathways to access functionalized quinazolines. One-pot multi-component reactions have gained prominence due to their atom economy and operational simplicity. These strategies often involve the condensation of an anthranilic acid derivative, a one-carbon source (such as an orthoester or formamide), and an amine to rapidly assemble the quinazoline core. Mechanistic studies, often employing computational modeling and kinetic analysis, have provided deep insights into the reaction intermediates and transition states of these transformations. This understanding has been instrumental in optimizing reaction conditions and expanding the substrate scope. For instance, the use of microwave irradiation has been shown to significantly accelerate quinazoline synthesis, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.

Rational Design and Synthesis of Analogues and Derivatives of the Chemical Compound

The rational design and synthesis of analogues are crucial for understanding the biological activity of a lead compound like INH-13. By systematically modifying different parts of the molecule, chemists can probe its interactions with biological targets and optimize its pharmacological properties.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, guiding the iterative process of lead optimization. For a molecule with the complexity of INH-13, SAR studies would involve the synthesis of a library of analogues with targeted modifications at key positions. For the quinazoline core, modifications might include altering the substitution pattern on the aromatic ring or at the 2- and 4-positions. The nature of the linker and the terminal aromatic group would also be critical areas for modification. For example, varying the electronic properties of the benzamide (B126) moiety, by introducing electron-donating or electron-withdrawing groups, could significantly impact binding affinity and cellular activity. Similarly, exploring different heterocyclic replacements for the pyrimidine (B1678525) ring could lead to improved potency or selectivity.

A hypothetical SAR study for analogues of a related compound might yield data as presented in the interactive table below, illustrating how different substituents affect biological activity.

| Compound ID | R1 Group | R2 Group | IC50 (nM) |

| INH-13-A1 | -OCH3 | -H | 150 |

| INH-13-A2 | -Cl | -H | 75 |

| INH-13-A3 | -OCH3 | -F | 120 |

| INH-13-A4 | -Cl | -F | 50 |

Note: This data is illustrative and does not represent actual experimental results for INH-13.

Beyond SAR studies, chemically modified analogues are synthesized to serve as tools for biological investigation. Prodrug forms of INH-13 could be designed to enhance its pharmacokinetic properties, such as oral bioavailability or metabolic stability. This might involve the temporary masking of polar functional groups, like the hydroxyl group on the propoxy linker, with esters or carbonates that are cleaved in vivo to release the active compound. Furthermore, the synthesis of stable adducts, for example, by incorporating a photoreactive group, could be employed to covalently label the biological target of INH-13, facilitating its identification and characterization.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Foundational Principles of Rational Design for Chemical Compound Optimization

Rational design is a methodical approach rooted in a detailed understanding of molecular structure and the mechanisms governing molecular interactions longdom.org. This approach contrasts with empirical or trial-and-error methods by utilizing structural information about the target (e.g., protein, enzyme, nucleic acid) and the ligand to predict and engineer desired functionalities longdom.org. Key principles include obtaining structural data of the target, understanding binding mechanisms, and using this knowledge to design molecules with complementary shapes, electronic properties, and interaction profiles longdom.org. For optimizing chemical compounds, rational design involves iteratively designing, synthesizing, and testing analogs based on hypotheses derived from structural and biological data longdom.org. This can lead to enhanced efficacy, specificity, and stability of therapeutic molecules longdom.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Advanced Computational Approaches in Chemical Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish mathematical relationships between the physicochemical properties or theoretical molecular descriptors of chemicals and their biological activity wikipedia.orgmdpi.com. QSAR models are built using a dataset of compounds with known structures and measured biological activities wikipedia.orgmdpi.com. By correlating structural descriptors (e.g., electronic, steric, hydrophobic parameters) with activity, a predictive model can be generated wikipedia.org. This model can then be used to predict the activity of new, untested compounds, guiding the synthesis of potentially more potent or selective analogs nih.govwikipedia.org.

Advanced computational approaches in chemical biology extend beyond QSAR and include techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations nih.gov. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a target protein nih.gov. Molecular dynamics simulations provide insights into the dynamic behavior of molecules and their interactions over time researchgate.netnih.govoup.com. These computational tools aid in understanding the molecular basis of activity, predicting the effects of structural modifications, and prioritizing compounds for synthesis and experimental testing, thereby accelerating the rational design process nih.gov.

Systematic Investigation of Substituent Effects on Biological Activity and Specificity

The introduction or modification of substituents on a chemical scaffold is a common strategy in SAR studies to modulate biological activity and specificity mdpi.comnih.govderpharmachemica.com. The nature, size, electronic properties (e.g., electron-donating or withdrawing), and position of substituents can significantly impact how a molecule interacts with its biological target mdpi.comscirp.orgnih.gov.

For example, studies on spirodiazaselenuranes demonstrated that the stability and antioxidant activity of these compounds were highly dependent on the nature of substituents attached to the nitrogen atoms. Aromatic substituents were found to play important roles in stabilizing Se-N bonds, and compounds with pyridylmethyl substituents showed good activity in the reduction of peroxides, with one specific compound exhibiting notably higher activity compared to others with different substituents mdpi.com. Similarly, investigations into vinyl sulfones as HIV-1 inhibitors revealed that compounds with electron-withdrawing substituents on aromatic rings showed antiviral activity, suggesting the influence of electronic effects on their mechanism nih.gov.

Analysis of Positional and Stereochemical Influences on Molecular Recognition and Bioactivity

The position of a substituent on a molecule can dramatically alter its interaction with a binding site due to steric effects, changes in electron distribution, or altered hydrogen bonding patterns scirp.org. For instance, studies on Schiff bases showed that the position of substituents influenced their antimicrobial activity scirp.org.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is another critical factor in molecular recognition and bioactivity scribd.commhmedical.comnih.gov. Biological targets, such as proteins and enzymes, are often chiral, meaning they can distinguish between different stereoisomers (enantiomers and diastereomers) of a ligand scribd.commhmedical.comnih.gov. Different stereoisomers can exhibit significant differences in potency, selectivity, metabolism, and even toxicity scribd.comnih.govulb.ac.be. Research on nature-inspired 3-Br-acivicin isomers demonstrated that stereochemistry led to significant differences in antimalarial activity, with natural isomers being the most potent, suggesting stereospecific interactions with biological targets or transport systems nih.gov. Studies on platinum(II) complexes also highlight the critical role of the stereochemistry of the ligand in anticancer activity, influencing reaction rates with biomolecules and the stability of the resulting products ulb.ac.be.

Strategic Bioisosteric Replacements and Their Functional Consequences

Bioisosteric replacement is a strategy involving the exchange of an atom or a group of atoms with an alternative, broadly similar atom or group, aiming to create a new molecule with similar biological properties but potentially improved physicochemical or pharmacokinetic profiles cambridgemedchemconsulting.comspirochem.comdrughunter.commdpi.com. The goal is often to maintain or enhance desired activity while addressing issues like metabolic stability, toxicity, or off-target effects cambridgemedchemconsulting.comspirochem.comdrughunter.com.

Examples of bioisosteric replacements include the substitution of hydrogen with fluorine, which can modulate metabolism and activity due to fluorine's electronegativity and the strength of the C-F bond cambridgemedchemconsulting.comu-tokyo.ac.jp. Replacing amide groups with heterocyclic rings like triazoles or oxadiazoles (B1248032) can mimic hydrogen bonding while enhancing metabolic stability drughunter.com. These replacements can lead to significant changes in potency and selectivity, as observed in the development of AT1 receptor antagonists where different heterocycles were used as bioisosteres for a carboxylic acid group, impacting lipophilicity and oral bioavailability drughunter.com.

Conformational Flexibility and its Implications for Ligand-Target Interactions and Binding Efficiency

Conformational flexibility refers to a molecule's ability to adopt different three-dimensional shapes due to rotation around single bonds researchgate.netnih.govoup.com. This flexibility plays a crucial role in ligand-target interactions. For a ligand to bind effectively to its target, it often needs to adopt a specific conformation that is complementary to the binding site nih.govpnas.org.

Highly flexible molecules can potentially bind to multiple targets, leading to reduced selectivity, but they may also adapt to induced-fit binding mechanisms where the target undergoes conformational changes upon ligand binding researchgate.netnih.govoup.com. Conversely, rigid molecules may offer higher selectivity if their fixed conformation is highly complementary to a specific target, but they might have reduced affinity if they cannot adapt to the binding site. Studies on an anti-IL-13 DARPin (Designed Ankyrin Repeat Protein) revealed that despite being designed as rigid molecules, some conformational flexibility was observed and played a role in its induced-fit binding to IL-13, highlighting that some flexibility can be advantageous for binding efficiency researchgate.netnih.govoup.com. Research on lactose (B1674315) permease also suggests that conformational flexibility at the substrate binding site is important for effective interaction and transport pnas.org.

The balance between rigidity and flexibility is a key consideration in molecular design. Incorporating structural features that limit flexibility (e.g., rigid rings, double bonds) in certain parts of a molecule while allowing flexibility in others can be used to optimize binding affinity and selectivity.

Elucidation of Biochemical and Cellular Mechanisms of Action

Detailed Mechanism of Action at the Molecular Level

Detailed molecular-level mechanisms of action for INH-13 (Aurora inhibitor), beyond its classification as an Aurora inhibitor, were not extensively described in the search results. Aurora kinases are a family of serine/threonine kinases that play critical roles in mitotic progression. Inhibitors of Aurora kinases typically exert their effects by interfering with ATP binding or substrate phosphorylation at the kinase active site.

Characterization of Prodrug Activation Pathways

Information regarding prodrug activation pathways for INH-13 (Aurora inhibitor) was not found in the provided search results. The outline's example of enzymatic activation by catalase-peroxidase KatG is specific to the antituberculosis drug Isoniazid (B1672263) nih.govdrugbank.comwikipedia.org.

Analysis of Reactive Species Formation and Covalent Adduct Generation

Analysis of reactive species formation and covalent adduct generation for INH-13 (Aurora inhibitor) was not detailed in the search results. The formation of isonicotinoyl-NAD(P) adducts, mentioned as an example in the outline, is a known mechanism for the activated form of Isoniazid atsjournals.orgaimspress.comadbryhcp.com.

Investigation of Specific Enzymatic Inhibition Profiles

The primary enzymatic inhibition profile identified for the compound referred to as INH-13 (CAS# 1016971-82-6) is that of an Aurora inhibitor medkoo.com. Other compounds also designated with "IN-13" or similar in the search results exhibit different enzymatic inhibition profiles, such as Metallo-β-lactamase inhibition medchemexpress.com, NLRP3 inhibition targetmol.com, and HDAC6 inhibition medchemexpress.com. Specific details on the inhibition kinetics or the range of kinases inhibited by INH-13 (Aurora inhibitor) beyond its general classification were not extensively available.

Modulation of Intracellular Signaling Cascades and Their Biological Outcomes

Information specifically detailing the modulation of intracellular signaling cascades and their biological outcomes by INH-13 (Aurora inhibitor) was not comprehensively found in the provided search results. While Aurora kinases are involved in various signaling pathways regulating cell division and proliferation, the specific downstream effects of INH-13 inhibition on these cascades were not elaborated upon.

Analysis of Receptor-Mediated Signaling Pathways

Analysis of specific receptor-mediated signaling pathways modulated by INH-13 (Aurora inhibitor) was not described in the search results. The search results did contain extensive information about Interleukin-13 (IL-13) and its receptor-mediated signaling, involving pathways like JAK/STAT6 and influencing various cellular processes, but this is related to a cytokine (IL-13) and not the chemical compound INH-13 (Aurora inhibitor) atsjournals.orgadbryhcp.comoup.comnih.govuniprot.orgnih.govahajournals.orgaai.orgtandfonline.comreactome.orgresearchgate.netnih.govdupixenthcp.comnih.gov.

Perturbation of Second Messenger Systems

Perturbation of second messenger systems by INH-13 (Aurora inhibitor) was not detailed in the search results. Second messenger systems, such as those involving cyclic AMP, cyclic GMP, inositol (B14025) triphosphate, diacylglycerol, and calcium, are crucial for relaying signals from cell surface receptors to intracellular targets libretexts.orgcambridge.orgauctoresonline.orgnih.govwikipedia.org. Information on how INH-13 specifically impacts these systems was not available.

Compound Names and PubChem CIDs

Characterization of Interactions with Essential Biological Macromolecules (e.g., proteins, nucleic acids)

The primary mechanism of action associated with Isoniazid (INH), and thus relevant to INH-13 in this context, involves the interaction of its activated forms with essential biological macromolecules, particularly proteins, within Mycobacterium tuberculosis. Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG. nih.gov This activation process yields reactive species, including the isonicotinoyl radical. nih.gov These reactive species then non-enzymatically react with cellular pyridine (B92270) nucleotide coenzymes, NAD⁺ and NADP⁺, to form isonicotinoyl-NAD (INH-NAD) and isonicotinoyl-NADP (INH-NADP) adducts. nih.gov

These INH-NAD and INH-NADP adducts are the key inhibitory species. A critical target of these adducts is the enzyme enoyl-acyl carrier protein reductase (InhA). nih.gov InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. nih.gov Mycolic acids are essential components of the mycobacterial cell wall, contributing to its integrity, impermeability, and pathogenicity. The INH-NAD adduct binds tightly to InhA, effectively blocking its interaction with its natural substrate, enoyl-AcpM, and thereby inhibiting mycolic acid synthesis. nih.gov Inhibition of mycolic acid synthesis leads to the weakening of the cell wall and ultimately bacterial cell death, particularly in actively dividing mycobacteria.

Research has shown that both INH-NAD and INH-NADP can inhibit InhA in vitro, although the in vivo importance may vary depending on the cellular concentrations of NAD⁺ and NADP⁺. Crystallographic studies have provided structural insights into the binding of INH-NADP to InhA.

Beyond InhA, studies have identified other proteins in Mycobacterium tuberculosis cell extracts that bind to INH-NAD(P) adducts with high affinity. One study reported the identification of 16 additional proteins with such binding capabilities. While the specific roles and the impact of these interactions on bacterial physiology are subjects of ongoing research, this finding indicates that the activated forms of INH interact with a broader range of cellular proteins beyond the primary target InhA.

Based on the available information, there is no direct evidence presented in the search results detailing the interaction of INH-13 or its associated adducts with nucleic acids (DNA or RNA). The discussion on nucleic acid interactions in the provided snippets pertains to general mechanisms of protein-nucleic acid binding or interactions involving other compounds.

Table 1: Key Protein Target Interaction

| Compound Adduct | Target Protein in M. tuberculosis | Impact on Target Activity | Biological Consequence |

| INH-NAD | InhA | Potent Inhibition | Inhibition of Mycolic Acid Synthesis |

| INH-NADP | InhA | Potent Inhibition (in vitro) | Inhibition of Mycolic Acid Synthesis |

Table 2: Additional Proteins Binding INH-NAD(P) Adducts

| Number of Additional Proteins Identified | Binding Affinity |

| 16 | High Affinity |

Note: Based on findings from one study. Specific identities and functional consequences of these interactions were not detailed in the provided sources.

Preclinical Pharmacological Assessments in Research Models

Development and Application of In Vitro Experimental Systems for Biological Activity Screening

In vitro experimental systems play a crucial role in the initial screening and characterization of compounds like INH-13, offering controlled environments to assess biological activity and understand mechanisms of action creative-biolabs.com. These systems utilize cell lines or isolated biological components to evaluate a compound's effects before moving to more complex in vivo models.

Cell-Based Assays for Phenotypic and Pathway-Specific Responses

Cell-based assays are fundamental in preclinical screening, providing insights into how a compound affects living cells. These assays can be designed to measure various phenotypic responses, such as cell viability, proliferation, or differentiation, as well as pathway-specific activation or inhibition creative-biolabs.comasm.orgbio-techne.comresearchgate.netrsc.org. For INH-13, cell-based assays have been employed to investigate its impact on specific cellular processes relevant to its potential therapeutic use.

One area where INH has been studied in cell-based assays is in the context of Mycobacterium tuberculosis (M. tuberculosis) infection. Studies have utilized cell culture systems, including both two-dimensional (2D) and three-dimensional (3D) models, to assess the efficacy of isoniazid (B1672263) (INH), a compound structurally related to INH-13, against M. tuberculosis. For example, in a bioengineered 3D cell culture platform integrated with microfluidics, INH was found to be consistently more bactericidal against M. tuberculosis in the 3D microsphere system compared to 2D cell cultures asm.org. This highlights the importance of using cell-based models that better mimic the in vivo environment.

Another example of cell-based assays involves the study of Interleukin-13 (IL-13), a cytokine implicated in various inflammatory diseases bio-techne.comresearchgate.netnih.govnih.govrevvity.com. While the direct link to INH-13 is not explicitly detailed in the search results, studies on IL-13 signaling pathways using cell-based reporter assays, such as those employing HEK-Blue IL-4/IL-13 cells, demonstrate the application of such systems to monitor pathway activation (e.g., STAT6 pathway) in response to cytokines and the inhibitory effects of antagonists nih.gov. These types of assays could be adapted to study the effects of INH-13 if it were found to modulate IL-13 signaling or related pathways.

Biochemical Enzyme-Based Assays for Target Engagement and Inhibition

Biochemical enzyme-based assays are essential for determining if a compound directly interacts with and modulates the activity of a specific enzyme target rsc.orgnih.govwikipedia.org. These assays typically involve isolated enzymes and their substrates to measure reaction rates and assess the inhibitory or activating potential of a compound.

While specific enzyme targets for INH-13 are not detailed in the provided search results, the principle of enzyme-based assays is widely applied in preclinical research to confirm target engagement and determine the potency of enzyme inhibitors wikipedia.org. For instance, studies on antituberculosis drugs like isoniazid (INH) have investigated their mechanisms of action, which involve the inhibition of enzymes crucial for M. tuberculosis survival, such as those involved in mycolic acid synthesis d-nb.info. Enzyme assays would be critical in confirming if INH-13 acts through similar or different enzymatic pathways.

Another example from the search results describes a rapid enzyme-linked assay for ADAMTS-13, a metalloprotease, to measure its activity and detect inhibitory antibodies nih.gov. This illustrates how enzyme-based assays can be developed and utilized to quantify enzyme activity and assess the impact of potential inhibitors or modulators.

Advancement and Utilization of Improved In Vitro Models (e.g., three-dimensional (3D) cell cultures)

Advancements in in vitro modeling, particularly the development of three-dimensional (3D) cell cultures, offer more physiologically relevant systems compared to traditional two-dimensional (2D) monolayers evotec.comijbs.comnih.gov. These 3D models, such as spheroids and organoids, better recapitulate the complex architecture and microenvironment of native tissues, leading to more predictive preclinical data evotec.comijbs.comnih.govarvojournals.org.

As mentioned earlier, 3D cell culture models have been utilized in the study of antituberculosis agents like isoniazid (INH), demonstrating improved efficacy compared to 2D cultures asm.org. This suggests that 3D models can provide a more accurate representation of the in vivo situation, particularly for infections that form complex tissue structures like granulomas in tuberculosis.

Beyond infectious diseases, 3D cell cultures are increasingly used in cancer research to model tumor tissues and assess drug responses ijbs.comnih.gov. These models can incorporate multiple cell types and mimic the tumor microenvironment, offering a more relevant platform for evaluating the efficacy of potential anticancer agents ijbs.com. The use of 3D cell cultures in the preclinical assessment of INH-13 would be valuable if its intended therapeutic application involves complex tissue interactions or microenvironments.

Utilization of In Vivo Animal Models for Efficacy and Mechanistic Validation

In vivo animal models are indispensable for validating the efficacy and understanding the mechanisms of action of a compound in a complex biological system rsc.orgd-nb.infoarvojournals.orgplos.orgajbls.com. These models allow researchers to study the compound's effects on the whole organism, including its distribution, metabolism, and excretion, as well as its impact on disease progression.

Criteria for Selection and Justification of Appropriate Animal Models for Disease Mimicry

The selection of appropriate animal models is crucial for ensuring that preclinical findings are relevant and translatable to humans rsc.orgarvojournals.orgajbls.com. The chosen model should ideally mimic key aspects of the human disease being targeted, including its pathology, progression, and response to therapeutic interventions.

For infectious diseases like tuberculosis, various animal models, including mice, rabbits, and non-human primates, have been used to study the infection and evaluate potential treatments nih.govd-nb.infoplos.org. The choice of model depends on the specific research question, considering factors such as the immune response, disease pathology, and genetic susceptibility. For example, different mouse strains can exhibit varying degrees of susceptibility to M. tuberculosis infection, making some more suitable for modeling specific aspects of the disease nih.gov.

In the context of drug-induced liver injury (DILI), animal models have been developed to study the mechanisms and evaluate protective drugs nih.gov. Studies on isoniazid (INH)-induced hepatotoxicity have utilized models in rats and rabbits, although the translatability to human toxicity can vary between species nih.govnih.gov. The development of a reliable model of INH-induced hepatotoxicity in rabbits, involving repeated injections of INH, has been described as potentially useful for investigating the mechanism of toxicity nih.gov.

For other disease areas, such as choroidal neovascularization (CNV), laser-induced mouse models are commonly used to study the condition and evaluate novel treatments au.dk. However, the widespread use of young, healthy male animals in some models may limit their translatability to human patients au.dk.

The justification for selecting a particular animal model for studying INH-13 would depend on its intended therapeutic application. Researchers would need to consider how well the model replicates the human disease, the availability of tools for assessment, and ethical considerations. Despite the limitations of animal models in fully replicating human diseases, they remain essential for evaluating in vivo efficacy, pharmacokinetics, and potential off-target effects. d-nb.infowellbeingintlstudiesrepository.org

Assessment of Biological Responses and Physiological Changes in Living Systems

Information regarding the assessment of biological responses and physiological changes induced by INH-13 in living systems at the preclinical level is not well-documented in the publicly available sources reviewed. ontosight.ai

Application of Model-Informed Approaches for Preclinical Prediction and Optimization of Research Design

Publicly available research detailing the application of model-informed approaches for preclinical prediction and optimization of research design specifically for INH-13 was not found in the conducted searches.

Investigation of Resistance Mechanisms at the Preclinical Level (e.g., genotypic and phenotypic resistance profiles)

Based on the available information from the conducted search, there is no widely recognized chemical compound specifically identified and studied solely as "INH-13" with detailed research findings on its molecular targets and pathways using the methodologies outlined.

The search results provided information on:

"INH" (Isoniazid), a known antibiotic targeting InhA in Mycobacterium tuberculosis smolecule.comnih.govnih.govwikipedia.orgmedbullets.comnih.govfrontiersin.orgmdpi.comdrugbank.comnih.govmdpi.com.

"IL-13" (Interleukin 13), a cytokine with known receptors nih.govrndsystems.comwikipedia.orgsinobiological.comaai.org.

Other compounds or concepts with "13" in their name, such as "NLRP3-IN-13", "AXL-IN-13", or "Trisomy 13" targetmol.comhopkinsmedicine.orgmedlineplus.govcincinnatichildrens.orgsonicgenetics.com.autargetmol.comfdna.com.

While some of the methodologies listed in the outline (such as molecular docking, proteomic profiling, and affinity chromatography) have been applied in the context of studying compounds like Isoniazid and their targets nih.govfrontiersin.orgmdpi.comnih.govmdpi.comjmchemsci.comnih.govthermofisher.comsartorius.comacs.orgfishersci.ptbiocompare.com, there are no specific research findings available in the search results that focus exclusively on a compound named "INH-13" and detail its target identification and validation through these specific approaches.

Therefore, it is not possible to generate an article focusing solely on the chemical compound "INH-13" and its detailed research findings regarding molecular target identification and validation as requested by the provided outline and instructions, due to the lack of specific public data for a compound identified only as "INH-13".

Identification and Validation of Molecular Targets and Pathways

Elucidation of Downstream Cellular Effects and Global Network Perturbations Induced by Compound Activity

Research into the chemical compound INH-13 (C28H31N7O4) has begun to shed light on its biological activities and subsequent downstream cellular effects. Investigations have specifically identified an inhibitory effect on Platelet-derived growth factor receptor beta (PDGFRB). idrblab.net This activity has been observed in cell-based assays utilizing the MG-63 cell line, which is derived from human osteosarcoma. idrblab.net

Detailed research findings indicate that INH-13 functions as an inhibitor of PDGFRB, a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, migration, and differentiation. The inhibition of PDGFRB by INH-13 suggests a potential mechanism by which this compound may influence cellular behavior and signaling pathways regulated by this receptor.

Experimental data quantifying the inhibitory potency of INH-13 against PDGFRB in MG-63 cells is available. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's effectiveness in inhibiting the receptor's activity. idrblab.net

| Cell Line | Protein Target | Bioactivity Type | IC50 (nM) |

| MG-63 (Homo sapiens) | PDGFRB | Inhibition | 601.0 idrblab.net |

| MG-63 (Homo sapiens) | PDGFRB | Inhibition | 1370.0 idrblab.net |

Note: The presence of two IC50 values in the source may indicate variability between experiments or different assay conditions.

While the inhibitory effect on PDGFRB represents a significant downstream cellular effect identified for INH-13, comprehensive data detailing global network perturbations induced by this compound across a wide array of cellular pathways are not extensively available in the examined literature. Further research would be required to fully elucidate the broader impact of INH-13 activity on complex cellular networks and signaling cascades beyond the observed inhibition of PDGFRB.

Advanced Analytical Techniques for Chemical Compound Analysis in Research

Critical Role of Analytical Methods in Chemical Compound Research and Development

Analytical methods play a critical role throughout the lifecycle of chemical compound research and development. They are essential for the identification, purification, and qualification of drug substances and other chemical entities sysrevpharm.orgresearchgate.net. These methods help in understanding critical process parameters and minimizing their effects on the precision and accuracy of results sysrevpharm.org. In a research context, analytical procedures are vital for establishing product-specific acceptance criteria and evaluating the stability of compounds researchgate.net. Validation of these methods is necessary to demonstrate that they are suitable for their intended purpose, ensuring the quality, reliability, and consistency of analytical data sysrevpharm.orgresearchgate.net.

Application of Advanced Spectroscopic and Chromatographic Methods for Compound Characterization and Purity Assessment in Research Settings

Advanced spectroscopic and chromatographic methods are indispensable tools for the comprehensive characterization and purity assessment of chemical compounds in research settings wikipedia.orgresearchgate.netich.orgacs.orgmdpi.comdrug-dev.comsocratic.orglibretexts.org. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provide detailed information about a compound's structure, molecular weight, and purity profile researchgate.netich.orgacs.orgmdpi.com. The selection of appropriate methods often depends on the specific properties of the compound being analyzed chemguide.co.uk.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

NMR spectroscopy, including both ¹H and ¹³C NMR, is a powerful technique for the structural elucidation and conformation analysis of organic molecules researchgate.netich.orgacs.orgmdpi.com. It provides detailed information about the connectivity of atoms and the chemical environment of nuclei within a molecule scielo.org.mxnih.govrsc.org. In research, NMR is used for qualitative identification and quantification of active compounds mdpi.com. ¹³C NMR spectra, for instance, provide peaks corresponding to carbon atoms in different chemical environments within a molecule scielo.org.mxnih.govrsc.org. The chemical shifts of these peaks are influenced by the surrounding atoms and functional groups, aiding in the assignment of carbon types nih.govrsc.org. Two-dimensional NMR experiments can provide further insights into structural correlations mdpi.comnih.gov. Isotopic labeling, such as with ¹³C, can also be employed to facilitate structural characterization researchgate.netresearchgate.netnih.gov. For a compound like INH-13 (C₂₈H₃₁N₇O₄) medkoo.com, NMR would be crucial for confirming its complex structure, verifying the presence and position of functional groups like the methoxy, hydroxyl, and piperidinyl moieties, and analyzing the arrangement of the quinazoline (B50416) and pyrimidine (B1678525) rings.

Mass Spectrometry (MS) for Molecular Weight Determination, Fragment Analysis, and Proteomic Profiling

Mass Spectrometry is a widely used analytical tool that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound wikipedia.orgresearchgate.netich.orgacs.orgmdpi.comnih.govresearchgate.netsepscience.com. It is invaluable for confirming the molecular weight of a synthesized compound and for analyzing fragmentation patterns that provide structural details lcms.cz. MS can be coupled with chromatographic techniques like HPLC (LC-MS) to analyze complex mixtures and identify eluting components nih.govnih.govpsu.edunih.gov. This coupling is particularly useful for identifying and quantifying impurities or degradation products psu.edu. For INH-13, MS would be used to confirm its molecular weight of 529.59 g/mol medkoo.com and to study its fragmentation under various ionization conditions to gain further structural information. LC-MS could be applied to assess the purity of INH-13 samples and identify any related substances present.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantitative Analysis in Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of a chemical compound and for quantitative analysis in complex mixtures acs.orgdrug-dev.com. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For purity determination, the area under the peak corresponding to the target compound is compared to the total area of all peaks in the chromatogram. Various factors, including mobile phase composition, gradient, and column selection, can be optimized to improve separation and peak purity. HPLC is widely used in pharmaceutical analysis for verifying drug purity and quantifying active compounds. For INH-13, HPLC with an appropriate detector (such as UV-Vis or PDA, which can also assess peak purity) would be used to determine its percentage purity, as indicated by research use specifications often requiring high purity (e.g., >98%) medkoo.com.

Principles of Analytical Method Development and Validation for Robust Research Applications

The development and validation of analytical methods are essential processes to ensure that methods are suitable for their intended purpose in research applications wikipedia.orgdrug-dev.comsocratic.orglibretexts.org. Method validation confirms that an analytical technique is appropriate for its intended use and is a crucial requirement for obtaining reliable analytical data researchgate.net. Key validation parameters include accuracy, precision, linearity, specificity, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness sysrevpharm.orgresearchgate.netich.org. These parameters demonstrate the performance characteristics of the method sysrevpharm.org. Validation studies should be conducted according to established guidelines, such as ICH guidelines sysrevpharm.orgich.org.

Systematic Optimization of Analytical Procedures

Systematic optimization of analytical procedures is a critical part of method development drug-dev.comsocratic.org. This involves carefully adjusting method parameters to achieve desired performance characteristics, such as sensitivity, selectivity, and robustness ich.org. Robustness, in particular, is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage ich.org. Building robustness into methods early in development is important for efficiency and reliable data generation. For the analysis of INH-13, systematic optimization of parameters like mobile phase composition, flow rate, temperature, and detection wavelength in HPLC, or tuning parameters in MS and NMR, would be performed to ensure the method is accurate, precise, and reliable for characterizing the compound.

Ensuring Scientific Rigor, Precision, and Reproducibility in Research Analytics

Ensuring scientific rigor, precision, and reproducibility is paramount in the analytical characterization of chemical compounds in research. This involves the systematic application of validated methods, rigorous quality control, and transparent reporting to ensure that research findings are reliable and can be consistently obtained by other researchers iths.orgatcc.org. The reliability of research outcomes hinges on the quality of the analytical data generated.

Scientific rigor in chemical analysis encompasses the robust design and execution of experiments, appropriate statistical methods, and the authentication of key resources atcc.orgcolumbia.edu. For chemical compounds, this includes verifying the identity and purity of reference materials and samples herts.ac.ukrsc.org. Precision refers to the degree of agreement among individual measurements of the same property under prescribed conditions, often assessed through repeatability (within a short period in the same laboratory) and intermediate precision (within the same laboratory over different occasions, with different analysts, or using different equipment) ujpronline.comdemarcheiso17025.comeuropa.eu. Reproducibility, in the context of analytical methods, refers to obtaining consistent results using the same method on the same sample in different laboratories ujpronline.comnih.gov.

Method validation is a critical process for demonstrating that an analytical method is suitable for its intended purpose ujpronline.comdemarcheiso17025.comciteab.com. Key analytical performance characteristics evaluated during validation typically include accuracy, precision, specificity, linearity, range, limit of detection, limit of quantitation, and robustness ujpronline.comdemarcheiso17025.comeuropa.eu.

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Precision: As described above, encompassing repeatability and intermediate precision.

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components. ujpronline.com

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. ujpronline.com

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ujpronline.com

Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified. ujpronline.comedqm.eu

Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be determined with acceptable accuracy and precision. ujpronline.comedqm.eu

Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Validated methods, whether in-house or pharmacopoeial, require verification under actual conditions of use in individual laboratories to ensure they are fit for purpose edqm.eufishersci.com. Inter-laboratory comparisons and proficiency testing schemes also play a vital role in confirming the reliability and reproducibility of analytical results across different laboratories nih.gov. Transparency in reporting analytical methods and data, including raw data where possible (e.g., raw NMR data), is crucial for enabling retrospective verification and enhancing reproducibility iths.orgnih.gov.

Emerging Research Directions and Conceptual Advancements for Novel Chemical Entities

Integration of Computational Modeling and Experimental Methodologies in Compound Design and Optimization

Computational modeling plays a significant role in the design and optimization of kinase inhibitors, including those targeting Aurora kinases. Techniques such as molecular docking, pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are employed to predict binding affinities, identify key structural features for activity, and refine compound design before synthesis and experimental testing. These computational approaches can help prioritize compounds for synthesis and in vitro evaluation, potentially accelerating the discovery process. For a compound like INH-13, computational studies could involve predicting its binding mode and affinity to specific Aurora kinase isoforms (A, B, or C), analyzing its molecular properties in relation to desired pharmacokinetic characteristics, and guiding structural modifications to enhance potency, selectivity, or reduce potential off-target interactions. While specific computational studies solely focused on INH-13 were not extensively found in the conducted search, the principles of computational design are routinely applied to compounds within the Aurora kinase inhibitor class to understand and optimize their interactions with the target enzyme.

Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Mechanistic Studies and Translational Relevance

Conceptualization of Novel Therapeutic Strategies and Biomedical Applications Based on Compound Mechanisms

The understanding of a compound's mechanism of action forms the basis for conceptualizing novel therapeutic strategies and identifying potential biomedical applications. As an Aurora kinase inhibitor, INH-13's primary potential application lies in the treatment of diseases characterized by aberrant cell proliferation, particularly cancer. nih.govfishersci.comnih.govnih.gov Aurora kinase inhibitors are being investigated for their ability to induce mitotic catastrophe, cell cycle arrest, and apoptosis in cancer cells. Beyond monotherapy, conceptual strategies involve combining Aurora kinase inhibitors with other therapeutic agents, such as chemotherapy, targeted therapies, or immunotherapy, to enhance efficacy, overcome resistance, or broaden the spectrum of treatable cancers. nih.govfishersci.comnih.gov For instance, research suggests that Aurora kinase inhibition can modulate the tumor microenvironment and enhance the effectiveness of immunotherapy in certain cancer types. While specific therapeutic strategies solely based on INH-13's unique properties were not detailed in the search results, its role as an Aurora inhibitor positions it within the scope of these evolving cancer treatment paradigms.

Future Prospects and Unexplored Avenues in Chemical Biology and Drug Discovery Research

The field of chemical biology and drug discovery continues to evolve, presenting numerous future prospects and unexplored avenues for compounds like INH-13. Future research could focus on a more comprehensive characterization of INH-13's specific inhibitory profile against different Aurora kinase isoforms and other kinases to understand its selectivity. Investigating its activity in a wider range of cancer models, including those resistant to existing therapies, could reveal novel therapeutic opportunities. Exploring the potential of INH-13 in combination therapies through rigorous preclinical studies is another important direction. nih.govfishersci.comnih.gov Furthermore, advancements in areas such as targeted drug delivery systems could be explored to improve the specificity and reduce potential off-target effects of INH-13. Unexplored avenues might include investigating non-mitotic roles of Aurora kinases that could be targeted by INH-13 or exploring its potential in non-oncological indications where Aurora kinase activity plays a role. nih.gov The integration of artificial intelligence and machine learning in drug discovery is also poised to accelerate the identification of novel targets and the design of more effective inhibitors, which could benefit the research on compounds like INH-13. nih.gov Continued research is needed to fully understand the potential of INH-13 and other Aurora kinase inhibitors in addressing unmet medical needs.

Q & A

Q. What are the established synthetic pathways for INH-13, and how can purity be validated?

INH-13 synthesis typically involves multi-step organic reactions, such as condensation of hydrazide derivatives with aromatic aldehydes. Key steps include purification via column chromatography and crystallization. Purity validation requires analytical techniques like HPLC (≥95% purity threshold) and spectroscopic confirmation (NMR, IR) . Ensure solvent trace removal using gas chromatography-mass spectrometry (GC-MS) for preclinical studies.

Q. What in vitro assays are recommended for initial pharmacological profiling of INH-13?

Begin with enzyme inhibition assays targeting the compound’s primary mechanism (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity). Use dose-response curves (IC₅₀ calculations) and compare to standard inhibitors like isoniazid. Include cytotoxicity assays (e.g., MTT on mammalian cell lines) to establish selectivity indices .

Q. How do structural modifications of INH-13 influence its bioactivity?

Systematic SAR studies involve altering functional groups (e.g., substituents on the hydrazide moiety) and testing against target enzymes. Quantitative structure-activity relationship (QSAR) models can predict activity trends. Prioritize modifications that enhance binding affinity (docking simulations) and solubility (logP measurements) .

Advanced Research Questions

Q. How can researchers design experiments to assess INH-13’s selectivity against related enzyme isoforms?

Use isoform-specific assays (e.g., recombinant enzyme panels) and measure inhibition constants (Kᵢ). Cross-validate with cellular models expressing individual isoforms. Statistical analysis (ANOVA) should confirm selectivity, with p-values <0.05 considered significant . Include negative controls (e.g., enzyme-free assays) to rule off-target effects .

Q. What methodologies resolve contradictions in reported efficacy data for INH-13 across studies?

Conduct a meta-analysis of existing data to identify variables (e.g., assay conditions, bacterial strains). Replicate conflicting experiments under standardized protocols (CLSI guidelines). Use Bland-Altman plots to assess inter-study variability and identify outliers .

Q. How can in vivo pharmacokinetic parameters of INH-13 be optimized for therapeutic dosing?

Perform bioavailability studies in rodent models with varied formulations (e.g., liposomal encapsulation). Monitor plasma concentrations via LC-MS/MS and calculate AUC, Cₘₐₓ, and t₁/₂. Adjust dosing intervals based on elimination rates and toxicity thresholds (LD₅₀ assays) .

Q. What strategies mitigate INH-13’s instability under physiological conditions?

Evaluate degradation pathways (e.g., hydrolysis, oxidation) via accelerated stability testing (40°C/75% RH). Co-administration with antioxidants (e.g., ascorbic acid) or prodrug derivatization may improve stability. Validate with stability-indicating assays (HPLC under stress conditions) .

Q. How should researchers design combination studies for INH-13 with existing antitubercular agents?

Use checkerboard assays to determine fractional inhibitory concentration indices (FICI). Synergistic combinations (FICI ≤0.5) warrant in vivo validation in infected models. Monitor for additive toxicity via histopathology and serum biomarkers .

Q. What computational approaches predict resistance mechanisms to INH-13?

Perform molecular dynamics simulations of INH-13 bound to mutant enzyme variants (e.g., KatG S315T in M. tuberculosis). Validate predictions with site-directed mutagenesis and minimum inhibitory concentration (MIC) assays .

Q. How can long-term resistance development against INH-13 be modeled experimentally?

Serial passage assays under sub-inhibitory concentrations over 20–30 generations. Isolate resistant strains for whole-genome sequencing and identify mutations. Cross-reference with clinical resistance databases (e.g., TB-DB) .

Methodological Guidelines

- Data Analysis : Use GraphPad Prism or R for dose-response modeling. Report 95% confidence intervals for IC₅₀ values .

- Statistical Validation : Apply Bonferroni correction for multiple comparisons; report effect sizes (Cohen’s d) for in vivo studies .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and MTA agreements for clinical isolates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.